Ethyl 3-(2-methoxyphenyl)propanoate

Description

BenchChem offers high-quality Ethyl 3-(2-methoxyphenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(2-methoxyphenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

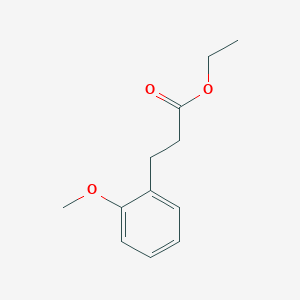

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(2-methoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-15-12(13)9-8-10-6-4-5-7-11(10)14-2/h4-7H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYRTEICIYAZDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342070 | |

| Record name | Ethyl 3-(2-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70311-27-2 | |

| Record name | Ethyl 3-(2-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Properties & Applications of Ethyl 2-Methoxyhydrocinnamate

This is an in-depth technical guide on the chemical properties, synthesis, and applications of Ethyl 2-Methoxyhydrocinnamate , structured for researchers and drug development professionals.

Executive Summary & Nomenclature Clarification

Ethyl 2-methoxyhydrocinnamate is a specialized ester intermediate often encountered in the synthesis of pharmaceutical agents (e.g., PPAR agonists) and fine fragrance chemicals. Its nomenclature can be ambiguous in non-standardized literature. This guide primarily addresses the

However, due to common naming variations, this guide also distinguishes it from the

Structural Identification

| Feature | Target Compound ( | Common Isomer ( |

| IUPAC Name | Ethyl 2-methoxy-3-phenylpropanoate | Ethyl 3-(2-methoxyphenyl)propanoate |

| Common Name | Ethyl | Ethyl |

| Structure | ||

| Key Feature | Chiral center at | Achiral chain; Ring substitution |

| CAS Number | Not widely listed; deriv. of 1929-30-2 | 70311-27-2 |

Note: Unless specified, "2-methoxyhydrocinnamate" in this guide refers to the

-methoxy isomer , a critical chiral building block.

Physicochemical Profile

The physicochemical properties of ethyl 2-methoxyhydrocinnamate are governed by the ether-ester functionality, which imparts unique solubility and reactivity profiles compared to its hydroxy analog (ethyl phenyllactate).

Table 1: Estimated Physicochemical Properties

| Property | Value (Estimated/Experimental) | Context |

| Molecular Formula | Same for both isomers | |

| Molecular Weight | 208.25 g/mol | - |

| Physical State | Colorless to pale yellow liquid | At standard temperature/pressure |

| Boiling Point | ~260–270°C (760 mmHg) | Extrapolated from ethyl hydrocinnamate (247°C) and methoxy contribution |

| Density | ~1.05–1.08 g/mL | Typical for functionalized phenyl esters |

| LogP (Predicted) | ~2.5–2.8 | Moderate lipophilicity; suitable for membrane permeability |

| Solubility | Soluble in EtOH, Et2O, DCM, EtOAc | Immiscible with water |

| Chirality | Yes (C2) | Available as ( |

Synthetic Routes & Manufacturing

The synthesis of ethyl 2-methoxyhydrocinnamate is distinct for the two isomers. The

Pathway A: Synthesis of the -Methoxy Isomer (Target)

This route preserves the carbon skeleton of phenylalanine or phenyllactic acid, allowing for enantioselective synthesis if starting from chiral pools.

-

Precursor: Ethyl 2-hydroxy-3-phenylpropanoate (Ethyl phenyllactate).

-

Reagent: Methyl iodide (MeI) or Dimethyl sulfate (DMS).

-

Base: Silver(I) oxide (

) (mild, prevents racemization) or Sodium hydride (

Mechanism: Williamson Ether Synthesis type mechanism where the

Pathway B: Synthesis of the -Methoxy Isomer

-

Precursor:

-Methoxycinnamic acid (or its ethyl ester). -

Reagent:

gas. -

Catalyst: Pd/C or Raney Nickel.

Mechanism: Catalytic hydrogenation of the alkene double bond.

Visualization: Synthetic Pathways

Figure 1: Parallel synthetic pathways distinguishing the alpha-functionalized target from the ring-substituted analog.

Reactivity & Stability Profile

Understanding the reactivity of the

-Proton Acidity & Enolization

The proton at the C2 position (alpha to the carbonyl) is acidic, though less so than a

-

Reactivity: Can be deprotonated by strong bases (LDA, LiHMDS) to generate an enolate.

-

Application: Subsequent alkylation at the

-position creates quaternary centers, a common strategy in medicinal chemistry for preventing metabolic racemization.

Ether Stability

The methyl ether at C2 is generally stable under acidic and basic conditions used for ester hydrolysis.

-

Hydrolysis: Treatment with LiOH/THF/H2O selectively hydrolyzes the ethyl ester to the free acid (2-methoxy-3-phenylpropanoic acid ) without affecting the methyl ether.

-

Cleavage: Requires harsh conditions (e.g.,

at -78°C) to cleave the methyl ether back to the alcohol.

Stereochemical Stability

-

Risk: The

-proton is susceptible to racemization under strongly basic conditions or high temperatures. -

Mitigation: Use non-nucleophilic bases (LDA) at low temperatures (-78°C) if enolization is required, or avoid basic conditions if configuration must be preserved.

Applications in Drug Development

PPAR Agonist Intermediates

-Alkoxy phenylpropanoic acid derivatives are pharmacophores found in PPARChiral Building Blocks

Enantiopure ethyl 2-methoxyhydrocinnamate serves as a precursor for:

- -Amino acids: Via conversion of the ester to an amide and subsequent rearrangement.

-

Chiral Alcohols: Reduction with

yields 2-methoxy-3-phenylpropan-1-ol, a chiral auxiliary.

Fragrance & Flavor (Ortho-Isomer)

While the

Experimental Protocol: Synthesis of Ethyl 2-Methoxyhydrocinnamate ( -Isomer)

Objective: Synthesis via O-methylation of Ethyl Phenyllactate. Scale: Laboratory (10 mmol).

Materials

-

Ethyl (

)-(-)-2-hydroxy-3-phenylpropanoate (Ethyl phenyllactate): 1.94 g (10 mmol) -

Methyl Iodide (MeI): 4.26 g (30 mmol)

-

Silver(I) Oxide (

): 2.32 g (10 mmol) -

Acetonitrile (ACN): 20 mL (Anhydrous)

Procedure

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve ethyl phenyllactate (1.94 g) in anhydrous ACN (20 mL).

-

Addition: Add

(2.32 g) in one portion, followed by MeI (4.26 g). Wrap the flask in aluminum foil (light sensitive). -

Reaction: Stir vigorously at room temperature for 24–48 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Filter the mixture through a pad of Celite to remove silver salts. Rinse the pad with EtOAc.

-

Concentration: Concentrate the filtrate under reduced pressure to yield a pale yellow oil.

-

Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to obtain pure Ethyl (

)-2-methoxyhydrocinnamate .

Safety Note: Methyl iodide is a potent alkylating agent and suspected carcinogen. Handle in a fume hood. Silver residues should be disposed of as heavy metal waste.

Safety & Handling

| Hazard Class | Description | Precaution |

| Flammability | Combustible liquid (Class IIIB). | Keep away from open flames/sparks. |

| Skin/Eye Irritant | Causes skin and serious eye irritation (H315, H319). | Wear nitrile gloves and safety goggles. |

| Inhalation | May cause respiratory irritation (H335). | Use only in a well-ventilated fume hood. |

| Storage | Hygroscopic; Light sensitive (if impure). | Store under nitrogen in a cool, dry place. |

References

-

Synthesis of

-Methoxy Esters:- Misra, A. K., & Agnihotri, G. (2004). "Mild and efficient method for the O-methylation of alcohols using Ag2O/MeI.

-

Properties of Hydrocinnamate Derivatives

- PubChem Compound Summary for Ethyl 3-(2-methoxyphenyl)

-

Metabolic Stability of

-Alkoxy Acids:- Xu, Y., et al. (2003). "Design and Synthesis of Dual PPAR Agonists." Journal of Medicinal Chemistry.

-

Vitamin B12 C

-Isomer):

Sources

ethyl 3-(2-methoxyphenyl)propanoate molecular weight and formula

Executive Summary

Ethyl 3-(2-methoxyphenyl)propanoate (CAS 70311-27-2) is a specialized ester belonging to the hydrocinnamate family.[1][2][3] Structurally defined by a 2-methoxyphenyl moiety attached to an ethyl propanoate backbone, this compound represents a critical intermediate in the synthesis of dihydrocoumarin derivatives and fine fragrance ingredients.[1] This guide provides a definitive technical analysis of its physicochemical identity, synthetic pathways, and analytical characterization, designed for researchers requiring high-fidelity data for experimental design.[1]

Part 1: Physicochemical Identity[1][4][5]

Core Metrics

The fundamental chemical identity of ethyl 3-(2-methoxyphenyl)propanoate is derived from its stoichiometry and structural connectivity.[1]

| Metric | Value | Technical Note |

| Molecular Formula | C₁₂H₁₆O₃ | Confirmed via elemental count: 12 C, 16 H, 3 O. |

| Molecular Weight | 208.25 g/mol | Monoisotopic mass: 208.1099 g/mol .[1][4] |

| CAS Number | 70311-27-2 | Specific to the ortho (2-methoxy) isomer.[1][2][3] |

| IUPAC Name | Ethyl 3-(2-methoxyphenyl)propanoate | Synonyms: Ethyl 2-methoxyhydrocinnamate.[1] |

| SMILES | CCOC(=O)CCC1=CC=CC=C1OC | Encodes the ethyl ester and ortho-substitution.[1] |

Structural Analysis & Isomer Differentiation

Researchers must distinguish this compound from its para isomer (Ethyl 3-(4-methoxyphenyl)propanoate, CAS 22767-72-2), which is more common in commercial catalogs.[1] The ortho positioning of the methoxy group in CAS 70311-27-2 introduces steric effects that slightly alter boiling points and NMR splitting patterns compared to the para analog.[1]

Estimated Physical Properties:

-

Physical State: Colorless to pale yellow liquid (Standard Temperature/Pressure).[1]

-

Boiling Point: ~275–285 °C (Estimated based on p-isomer BP of 308 °C; o-isomers typically boil slightly lower due to intramolecular shielding).[1]

-

Density: ~1.05–1.08 g/cm³ (Predicted).[1]

-

LogP: ~2.6 (Lipophilic, suitable for organic extraction).[1]

Part 2: Synthetic Architecture

The synthesis of ethyl 3-(2-methoxyphenyl)propanoate is best approached through two primary pathways: Hydrogenation (reductive) or Esterification (condensative).[1] The choice depends on the availability of the cinnamic acid precursor versus the saturated acid.[1]

Pathway A: Catalytic Hydrogenation (Preferred)

This route utilizes ethyl 2-methoxycinnamate, reducing the alkene double bond while preserving the ester and ether functionalities.[1]

-

Precursor: Ethyl 2-methoxycinnamate (or 2-methoxycinnamic acid followed by esterification).[1]

-

Catalyst: Pd/C (5-10% loading) or Raney Nickel.

-

Conditions:

atmosphere (1-3 atm), Ethanol solvent, Ambient temperature. -

Mechanism: Syn-addition of hydrogen across the

-unsaturation.[1]

Pathway B: Direct Esterification

Utilizes 3-(2-methoxyphenyl)propanoic acid (also known as o-dihydrocoumaric acid methyl ether).[1]

-

Reagents: 3-(2-methoxyphenyl)propanoic acid + Ethanol (excess).[1]

-

Catalyst:

(catalytic) or Thionyl Chloride ( -

Workflow: Reflux

Neutralization

Visualization: Synthetic Decision Tree

Figure 1: Synthetic pathways prioritizing yield and precursor availability. Route A is preferred for scale-up due to the stability of cinnamate precursors.[1]

Part 3: Analytical Characterization[1]

Validating the identity of CAS 70311-27-2 requires precise spectroscopic analysis.[1] The ortho substitution creates a distinct diagnostic fingerprint.[1]

Nuclear Magnetic Resonance (NMR) Prediction[1]

-

¹H NMR (CDCl₃, 400 MHz):

- 6.8–7.2 ppm (m, 4H): Aromatic protons.[1] The ortho-methoxy group causes complex splitting distinct from the symmetric para isomer.[1]

-

4.12 ppm (q, J=7.1 Hz, 2H): Ethyl ester methylene (

-

3.82 ppm (s, 3H): Methoxy group (

-

2.95 ppm (t, J=7.5 Hz, 2H): Benzylic methylene (

-

2.60 ppm (t, J=7.5 Hz, 2H):

-

1.25 ppm (t, J=7.1 Hz, 3H): Ethyl ester methyl (

Mass Spectrometry (EI, 70 eV)

-

Molecular Ion (

): m/z 208 (Distinct).[1] -

Base Peak: Likely m/z 121 (Tropylium-like methoxybenzyl cation) or m/z 135 (Methoxyethylbenzene fragment).[1]

-

Loss of Ethoxy: m/z 163 (

).[1]

Visualization: Analytical Validation Logic

Figure 2: Analytical workflow for distinguishing CAS 70311-27-2 from its structural isomers.

References

-

Chemical Synthesis Database. (n.d.).[1] List of CAS numbers: Ethyl 3-(2-methoxyphenyl)propanoate (CAS 70311-27-2).[1][2][3] Retrieved from

-

National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library: Hydrocinnamic acid esters.[1] (General reference for fragmentation patterns of phenylpropanoates).

-

PubChem. (2023).[1] Compound Summary: Ethyl 3-(4-methoxyphenyl)propanoate (Isomer Comparison).[1] Retrieved from [1]

-

CymitQuimica. (2023).[1] Ethyl 3-(4-methoxyphenyl)propanoate Properties. (Used for comparative physicochemical estimation).[1] Retrieved from

Sources

Comparative Analysis of Ortho- and Para-Methoxyphenyl Propanoates: Structural, Kinetic, and Pharmacological Perspectives

Executive Summary

The positional isomerism of substituents on phenyl esters dictates their chemical reactivity, enzymatic stability, and utility in pharmaceutical design. This technical guide provides an in-depth comparative analysis of ortho-methoxyphenyl propanoate (commonly known as guaiacol propionate) and para-methoxyphenyl propanoate (mequinol propionate). By examining their structural divergence, we elucidate how steric hindrance and electronic effects govern their hydrolysis kinetics. These principles are critical for researchers engineering prodrugs with specific half-lives or designing robust kinetic assays.

Structural and Electronic Divergence

The fundamental difference between ortho- and para-methoxyphenyl propanoates lies in the spatial relationship between the methoxy (–OCH₃) electron-donating group and the propanoate ester linkage.

-

Ortho-Methoxyphenyl Propanoate (Guaiacol Propionate) : The –OCH₃ group is situated at the C2 position, immediately adjacent to the ester carbonyl. This proximity induces a significant "ortho effect." Sterically, the bulky methoxy group restricts the rotational freedom of the ester and physically shields the carbonyl carbon from nucleophilic attack. Electronically, while the methoxy group is an electron donor via resonance (+R), its proximity allows its electron-withdrawing inductive effect (–I) to heavily influence the ester bond.

-

Para-Methoxyphenyl Propanoate (Mequinol Propionate) : With the –OCH₃ group at the C4 position, the ester carbonyl is sterically unhindered. The electronic landscape is dominated by the +R resonance effect, which pushes electron density through the conjugated pi-system into the ester oxygen, stabilizing the ground state but making the resulting 4-methoxyphenoxide a poorer leaving group compared to an unsubstituted phenoxide.

Table 1: Physicochemical and Kinetic Comparison

| Property | Ortho-Methoxyphenyl Propanoate | Para-Methoxyphenyl Propanoate |

| Common Name | Guaiacol propionate | Mequinol propionate |

| Position of –OCH₃ | C2 (Adjacent to ester) | C4 (Opposite to ester) |

| Steric Hindrance ( | High (Significant ortho effect) | Minimal (Unhindered carbonyl) |

| Electronic Effect | Strong –I, Weakened +R | Strong +R, Weak –I |

| Leaving Group pKa | ~9.9 (Guaiacol) | ~10.2 (Mequinol / 4-Methoxyphenol) |

| Hydrolysis Rate (Base) | Slower (Sterically blocked transition state) | Faster (Sterically accessible) |

| Primary Application | Flavoring, extended-release prodrugs | Kinetic modeling, rapid-release esters |

Hydrolysis Kinetics and Mechanistic Dynamics

The base-catalyzed hydrolysis of these esters follows the

The Causality in Kinetic Differences: Despite 2-methoxyphenol (guaiacol, pKa ~9.9) being a slightly better leaving group than 4-methoxyphenol (mequinol, pKa ~10.2) from a purely thermodynamic standpoint, the hydrolysis of the ortho-isomer is markedly slower. The causality lies in the activation energy required to reach the tetrahedral intermediate. The steric bulk of the ortho-methoxy group creates severe steric repulsion against the incoming hydroxide ion, drastically lowering the frequency of successful collisions. This steric inhibition overrides the slight electronic advantage of the leaving group.

In contrast, the para-isomer, free from steric blockade, readily forms the tetrahedral intermediate. Its hydrolysis rate is primarily governed by electronic substituent effects and precisely obeys Hammett linear free-energy relationships[2]. The lack of steric hindrance allows for a much faster overall hydrolysis rate compared to the ortho-isomer[3].

Diagram 1: B_Ac2 Hydrolysis Mechanism highlighting the steric bottleneck for ortho-isomers.

Implications for Drug Design and Prodrug Engineering

In drug development, the choice between ortho and para substituted phenyl esters is a strategic tool for tuning prodrug activation rates.

-

Extended-Release Systems : The steric shielding inherent to ortho-methoxyphenyl propanoates makes them highly resistant to rapid cleavage by non-specific plasma esterases. This structural motif is deliberately engineered into prodrugs to prolong systemic circulation and achieve a sustained, slow release of the active phenolic drug.

-

Rapid-Release Systems : Para-substituted esters are utilized when rapid bioconversion is required. The unhindered carbonyl is easily accessed by the catalytic serine residues in the active sites of esterases, ensuring fast liberation of the active pharmaceutical ingredient (API).

Experimental Methodologies: Self-Validating Kinetic Profiling Assay

To accurately measure the kinetic differences between these isomers, a robust, self-validating UV-Vis spectrophotometric assay is required. The following protocol ensures that data artifacts are minimized and the pseudo-first-order kinetics are genuinely reflective of the structural differences.

Diagram 2: Self-validating experimental workflow for UV-Vis kinetic profiling.

Step-by-Step Protocol:

-

Reagent Preparation & Baseline Validation :

-

Prepare a 50 mM Tris-HCl buffer (pH 8.5) at 25°C.

-

Prepare 10 mM stock solutions of ortho- and para-methoxyphenyl propanoate in anhydrous acetonitrile.

-

Self-Validation: Perform a baseline UV-Vis scan (250-400 nm) of the buffer and 1% acetonitrile to ensure optical clarity and zero background absorbance at the target wavelengths.

-

-

Reaction Initiation & Background Subtraction :

-

Transfer 990 µL of the Tris-HCl buffer into a 1 mL quartz cuvette.

-

Initiate the reaction by rapidly injecting 10 µL of the substrate stock (final concentration: 100 µM).

-

Self-Validation: Utilize a dual-beam spectrophotometer with a reference cuvette containing 990 µL buffer and 10 µL acetonitrile. This continuously subtracts any solvent-induced baseline drift.

-

-

Kinetic Monitoring & Isosbestic Confirmation :

-

Monitor the release of the phenoxide leaving group by measuring absorbance at the specific

(approx. 290 nm for guaiacolate, 310 nm for mequinolate) every 10 seconds for 15 minutes. -

Self-Validation: Run the assay in repetitive scan mode for the first 3 minutes. The presence of a distinct isosbestic point confirms a clean, one-to-one conversion of ester to phenoxide without absorbing intermediates or side reactions.

-

-

Data Analysis & Linearity Check :

-

Calculate the pseudo-first-order rate constant (

) by plotting -

Self-Validation: The assay is only considered valid if the linear regression of the plot yields an

. A lower

-

References

-

[1] Title: 15.8: Hydrolysis of Esters. Source: Chemistry LibreTexts. URL:1

-

[2] Title: Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. Source: Collection of Czechoslovak Chemical Communications. URL: 2

-

[3] Title: Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL:3

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CCCC 2000, Volume 65, Issue 11, Abstracts pp. 1777-1790 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 3. Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

ethyl 3-(2-methoxyphenyl)propanoate safety data sheet SDS

An In-Depth Technical Guide to the Safe Handling of Ethyl 3-(2-methoxyphenyl)propanoate

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for ethyl 3-(2-methoxyphenyl)propanoate, a key intermediate in various research and development applications. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the causality behind safety protocols, ensuring a self-validating system of laboratory practice.

Compound Identification and Core Properties

Ethyl 3-(2-methoxyphenyl)propanoate belongs to the class of aromatic esters. While specific experimental data for this exact compound is limited, its properties and hazards can be reliably inferred from its structural analogues, such as ethyl 3-(4-methoxyphenyl)propanoate and other related esters.[1][2][3] The core structure consists of an ethyl propanoate chain attached to a methoxy-substituted benzene ring, which dictates its chemical reactivity, physical properties, and toxicological profile.

| Property | Value / Description | Source |

| IUPAC Name | Ethyl 3-(2-methoxyphenyl)propanoate | - |

| Synonyms | Benzenepropanoic acid, 2-methoxy-, ethyl ester | - |

| Molecular Formula | C₁₂H₁₆O₃ | [1][3] |

| Molecular Weight | 208.25 g/mol | [1][3] |

| Appearance | Typically a colorless to pale yellow liquid or oil.[1] | - |

| Solubility | Expected to be soluble in organic solvents and poorly soluble in water.[1][2] | - |

Hazard Identification and GHS Classification

The primary hazards associated with aromatic esters like ethyl 3-(2-methoxyphenyl)propanoate are irritation to the skin, eyes, and respiratory system.[4][5][6] The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.

| GHS Classification | Details |

| Pictogram | GHS07 (Exclamation Mark)[4] |

| Signal Word | Warning [5] |

| Hazard Statements | H315: Causes skin irritation.[4][5][6] H319: Causes serious eye irritation.[4][5][6] H335: May cause respiratory irritation.[4][5][6] |

| Precautionary Statements | Prevention: P261, P264, P271, P280[5] Response: P302+P352, P304+P340, P305+P351+P338, P312[5][6] Storage: P403+P233, P405[5][6] Disposal: P501[4][5] |

The methoxy and ester functional groups contribute to the compound's irritant properties. Understanding these intrinsic hazards is the first step toward implementing effective safety measures.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with appropriate PPE.

Engineering Controls: The primary engineering control for handling this and other volatile or irritating chemicals is to work within a certified chemical fume hood.[4] This ensures that any vapors or aerosols generated are effectively captured and exhausted, protecting the user from inhalation exposure.[4][7] An eyewash station and safety shower must be readily accessible in the immediate work area.[5][7]

Personal Protective Equipment (PPE): The selection of PPE is directly dictated by the identified hazards.

-

Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes that can cause serious eye irritation.[5][8] A face shield should be worn if there is a significant risk of splashing.

-

Skin Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before use and removed using the proper technique to avoid skin contact. A lab coat or chemical-resistant apron is required to protect street clothing and underlying skin.[8]

-

Respiratory Protection: Typically not required if work is conducted within a functional fume hood. In the event of a large spill or ventilation failure, a respirator with an appropriate organic vapor cartridge may be necessary, but this requires specialized training.[9]

Caption: PPE selection workflow based on GHS hazards.

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining the chemical's integrity and preventing accidental exposure or degradation.

Handling:

-

Do not breathe vapors or mists.[5]

-

Wash hands thoroughly after handling, especially before eating, drinking, or smoking.[5]

-

Use non-sparking tools and take measures to prevent the build-up of electrostatic charge, as many organic esters are combustible.[4][10]

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[5][6][8]

-

Keep containers tightly closed when not in use to prevent evaporation and contamination.[5][11][12]

-

Store in dark glass or other opaque containers to protect from light, which can degrade sensitive aromatic compounds.[11][13]

-

The container size should be appropriate for the volume of the standard to minimize the headspace, reducing oxidation and evaporative loss.[12]

Emergency Procedures: First Aid and Spill Response

A clear, pre-planned emergency response protocol is crucial for mitigating the consequences of accidental exposure or release.

First-Aid Measures

The immediate first-aid response is critical to minimizing harm from exposure.

-

Inhalation: If vapors are inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[4][5][6] If the person feels unwell or has difficulty breathing, seek medical attention.[6][7]

-

Skin Contact: Take off immediately all contaminated clothing.[4] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[5][9] If skin irritation occurs, get medical advice.[5][6]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes, holding the eyelids open.[4][5][7] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[4][5] If eye irritation persists, seek immediate medical attention from an ophthalmologist.

-

Ingestion: Rinse the mouth with water.[4][7] Do NOT induce vomiting.[4] Immediately call a POISON CENTER or doctor.[4]

Caption: First-aid response flowchart by exposure route.

Accidental Release Measures

In the event of a spill, a systematic and cautious response is required to ensure personnel safety and environmental protection.[9] This protocol applies to minor spills that can be handled by trained laboratory personnel. Large spills require an emergency response.[14][15]

Step-by-Step Spill Cleanup Protocol:

-

Alert and Secure: Immediately alert others in the area.[9][15] If the material is volatile, control all ignition sources.[9] Secure the area to prevent unauthorized entry.[16]

-

Don Appropriate PPE: Before approaching the spill, don the required PPE, including chemical safety goggles, a lab coat, and double-layered nitrile gloves.[14][15]

-

Contain the Spill: Prevent the spill from spreading.[14] Use temporary dikes or absorbent booms for larger spills.[17] Protect drains to prevent environmental release.[4]

-

Absorb the Liquid: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial sorbent pad.[4][14][15] Do not use combustible materials like paper towels as the primary absorbent.

-

Collect Residue: Once fully absorbed, carefully collect the residue using non-sparking tools and place it into a clearly labeled, compatible waste container.[14][15]

-

Decontaminate the Area: Clean the spill area with a suitable solvent or detergent, followed by water.

-

Dispose of Waste: Seal the waste container and dispose of it as hazardous chemical waste according to institutional and local regulations.[4][15]

Caption: Workflow for cleaning up a minor chemical spill.

Stability and Reactivity

-

Reactivity: No dangerous reactions are known under normal conditions of use.[18]

-

Chemical Stability: The material is stable under recommended storage conditions.[6][8][10]

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[7][10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[6][8]

-

Hazardous Decomposition Products: Thermal decomposition or combustion may produce irritating and toxic gases, including carbon monoxide (CO) and carbon dioxide (CO₂).[6][8]

References

-

Ethyl 3-methoxy-2-methylpropanoate | C7H14O3. PubChem, National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Emergency Procedures. Lafayette College. Retrieved from [Link]

-

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate. CompTox Chemicals Dashboard, U.S. Environmental Protection Agency. Retrieved from [Link]

-

Chemical Spill Procedures. Office of Environmental Health and Safety, Princeton University. Retrieved from [Link]

-

SAFETY DATA SHEET - 4'-Methoxypropiophenone. (2025). Thermo Fisher Scientific. Retrieved from [Link]

-

Emergency response / spill control. Health and Safety Executive (HSE). Retrieved from [Link]

-

Ethyl 3-(4-methoxyphenyl)propanoate | C12H16O3. PubChem, National Center for Biotechnology Information. Retrieved from [Link]

-

Ethyl (2E)-3-(3-methoxyphenyl)-2-propenoate - Hazard Genotoxicity. CompTox Chemicals Dashboard, U.S. Environmental Protection Agency. Retrieved from [Link]

-

Safety Data Sheet Ethyl 3-ethoxypropionate. (2018). Redox. Retrieved from [Link]

-

Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. (2024). Eden Botanicals. Retrieved from [Link]

-

2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethylhexyl ester: Human health tier II assessment. (2017). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]

-

Toxicity Profiles of Ethyl Propanoate in Mammalian Systems. (2025). Preprints.org. Retrieved from [Link]

-

Safety Data Sheet - Ethyl-3-phenyl propionate. (2018). Synerzine. Retrieved from [Link]

-

Fragrance Oil and Flavor Oil Storage Tips and Guidelines. From Nature With Love. Retrieved from [Link]

-

Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2020). MDPI. Retrieved from [Link]

Sources

- 1. CAS 22767-72-2: Ethyl 3-(4-methoxyphenyl)propanoate [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ethyl 3-(4-methoxyphenyl)propanoate | C12H16O3 | CID 348843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. aksci.com [aksci.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. redox.com [redox.com]

- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 12. edenbotanicals.com [edenbotanicals.com]

- 13. Fragrance Oil and Flavor Oil Storage Tips and Guidelines | FNWL [fromnaturewithlove.com]

- 14. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]

- 15. ut.edu [ut.edu]

- 16. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

- 17. hse.gov.uk [hse.gov.uk]

- 18. synerzine.com [synerzine.com]

Natural Occurrence of Methoxy Phenyl Propanoates in Plants

This guide serves as an advanced technical resource for the isolation, identification, and biosynthetic analysis of methoxy phenyl propanoates and their related phenylpropanoid esters in plant systems.

An In-Depth Technical Guide for Phytochemical Research

Part 1: Chemical Definition & Biosynthetic Logic

1.1 The Chemical Scope

In the context of plant natural products, "methoxy phenyl propanoates" refers to two distinct but related chemical sub-classes. Precise nomenclature is critical for experimental design:

-

Phenylpropenoates (Cinnamates): The most abundant natural form. These are esters of hydroxycinnamic acids with an unsaturated side chain (

skeleton with a double bond).-

Key Analytes:Methyl ferulate (Methyl 4-hydroxy-3-methoxycinnamate) and Methyl sinapate (Methyl 3,5-dimethoxy-4-hydroxycinnamate).

-

Function: UV-B protection, antimicrobial root exudates, and lignin precursors.

-

-

Phenylpropanoates (Dihydro-cinnamates): Saturated derivatives where the side chain double bond is reduced.

-

Key Analytes:Methyl 3-(4-methoxyphenyl)propanoate .[1]

-

Occurrence: Less common; often appear as minor metabolites in Solanaceae or as intermediates in phenylphenalenone biosynthesis (e.g., in Haemodoraceae).

-

1.2 Biosynthetic Causality

The presence of these compounds is not random; it is a directed outcome of the Shikimate-Phenylpropanoid Pathway . The critical divergence point for "methoxy" ester formation is the action of Carboxyl Methyltransferases (CMTs) from the SABATH family, specifically Cinnamate Carboxyl Methyltransferase (CCMT) .

Mechanistic Pathway:

-

Core Skeleton: Phenylalanine is deaminated by PAL (Phenylalanine ammonia-lyase) to form cinnamic acid.[2]

-

Ring Oxygenation: Hydroxylases (C4H, C3H) add hydroxyl groups to the phenyl ring.

-

Ring Methylation (COMT): Caffeic acid O-methyltransferase (COMT) uses S-adenosyl-L-methionine (SAM) to methylate the ring hydroxyls, forming Ferulic acid or Sinapic acid.

-

Carboxyl Methylation (CCMT): A specific carboxyl methyltransferase (e.g., ObCCMT1) transfers a methyl group from SAM to the carboxylic acid, locking the compound as a methyl ester .

Figure 1: Biosynthetic trajectory of methoxy phenyl propanoates. Green arrows indicate the critical carboxyl methylation step catalyzed by SABATH-family enzymes.

Part 2: Taxonomic Distribution & Ecological Role

Unlike ubiquitous primary metabolites, these esters are specialized.

| Compound | Primary Botanical Sources | Ecological Function |

| Methyl Ferulate | Nicotiana tabacum (Tobacco roots), Stemona tuberosa, Pisonia aculeata | Antimicrobial: Secreted in root exudates to inhibit pathogens like Phytophthora nicotianae. |

| Methyl Sinapate | Brassicaceae (e.g., Arabidopsis, Brassica napus) | UV Screen: Accumulates in the epidermis to absorb UV-B radiation; precursor to sinapoyl malate. |

| Ethyl Ferulate | Cistus ladanifer (Rockrose), Zea mays (Corn fiber) | Antioxidant: Lipophilic antioxidant often found in seeds or resinous exudates. |

| Methyl 3-(4-methoxyphenyl)propanoate | Lycium ruthenicum (Black Goji), Anigozanthos (Kangaroo Paw) | Intermediate: Often a transient metabolite in phenylphenalenone synthesis. |

Part 3: Technical Protocols for Isolation & Analysis

3.1 The "Artifact" Danger (Critical Control Point)

Warning: The most common error in phenylpropanoid research is the creation of artificial methyl/ethyl esters during extraction.

-

The Problem: Phenylpropanoid acids (Ferulic/Sinapic acid) are abundant. Extracting plant material with Methanol (MeOH) or Ethanol (EtOH) , especially under acidic conditions or heat, can cause transesterification or esterification of the free acid, creating "synthetic" methyl ferulate that was not present in the plant.

-

The Solution: You must validate natural occurrence using an Artifact Exclusion Protocol .

3.2 Validated Extraction Workflow

To prove the existence of natural methoxy phenyl propanoates, follow this solvent-differentiation protocol.

Step-by-Step Methodology:

-

Harvest: Freeze-dry plant tissue immediately (liquid

) to stop enzymatic hydrolysis. -

Parallel Extraction:

-

Comparison: Analyze both extracts by LC-MS.

-

If Methyl Ferulate is present in Arm A , it is a natural product.

-

If Methyl Ferulate is only in Arm B (and Ferulic acid is in A), it is an extraction artifact.

-

Figure 2: Decision tree for distinguishing natural phenylpropanoid esters from solvent-derived artifacts.

3.3 Identification Parameters

Once isolated, definitive identification requires matching spectral fingerprints.

A. Mass Spectrometry (GC-MS/LC-MS)

-

Fragmentation Pattern: Look for the tropylium ion and loss of the methoxy group.

-

Methyl Ferulate (

): Molecular ion -

Methyl Sinapate (

): Molecular ion

-

B. Nuclear Magnetic Resonance (NMR)

-

-NMR Diagnostic Signals:

-

Ester Methoxy: A sharp singlet at

3.70 – 3.80 ppm . This is distinct from the ring methoxy groups (typically -

Olefinic Protons (Cinnamates): Pair of doublets at

6.30 and 7.60 ppm ( -

Saturated Protons (Propanoates): Two triplets at

2.60 and 2.90 ppm (replacing the olefinic signals).

-

Part 4: Pharmacological & Industrial Relevance[6][7]

-

Root Exudate Engineering:

-

Recent studies (2025) indicate that Methyl Ferulate is actively secreted by tobacco roots to recruit Bacillus species and inhibit Phytophthora.[6] This suggests a potential for breeding crops with high CCMT activity for "natural pesticide" secretion.

-

-

Cosmeceuticals (UV Filters):

-

Methyl Sinapate and its analogs are potent UV-B absorbers. Their natural occurrence in Brassicaceae makes them targets for "green" sunscreen formulations.

-

-

Drug Precursors:

-

The saturated "propanoate" derivatives are often intermediates in the synthesis of pharmaceuticals targeting metabolic disorders, acting as PPAR agonists.

-

References

-

Nićiforović, N., & Abramovič, H. (2014). Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass. Comprehensive Reviews in Food Science and Food Safety.

-

Li, Y., et al. (2025). A tale for two roles: Root-secreted methyl ferulate inhibits P. nicotianae and enriches the rhizosphere Bacillus against black shank disease in tobacco.[6][7][8] Phytopathology Research.

-

Kapteyn, J., et al. (2007). Evolution of Cinnamate/p-Coumarate Carboxyl Methyltransferases and Their Role in the Biosynthesis of Methylcinnamate. The Plant Cell.

-

Schmitt, B., & Schneider, B. (2001). 4-Methoxycinnamic acid—An unusual phenylpropanoid involved in phenylphenalenone biosynthesis in Anigozanthos preissii. Phytochemistry.

-

Maltese, F., et al. (2009).[9] Solvent artifacts in natural products chemistry: The formation of methyl esters.[3][9] Natural Product Communications.

Sources

- 1. US8318973B2 - Functionalized sinapic acid and methyl sinapate - Google Patents [patents.google.com]

- 2. Floral volatile benzenoids/phenylpropanoids: biosynthetic pathway, regulation and ecological value - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Trivialities in metabolomics: Artifacts in extraction and analysis [frontiersin.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. US20200181060A1 - Extraction of natural ferulate and coumarate from biomass - Google Patents [patents.google.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. A tale for two roles: Root-secreted methyl ferulate inhibits P. nicotianae and enriches the rhizosphere Bacillus against black shank disease in tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Whitepaper: Synthesis and Mechanistic Evaluation of Ethyl 3-(2-methoxyphenyl)propanoate

Executive Summary

Ethyl 3-(2-methoxyphenyl)propanoate (also known as ethyl 2-methoxyhydrocinnamate) is a highly versatile ester intermediate utilized in the development of active pharmaceutical ingredients (APIs), agricultural chemicals, and advanced fragrance compounds. As a Senior Application Scientist, the objective of this guide is to move beyond basic synthetic recipes and provide a rigorous, mechanistically grounded evaluation of its synthesis. This whitepaper details two primary synthetic workflows, explains the causality behind specific reagent selections, and provides self-validating, step-by-step experimental protocols designed for high yield and scalability.

Retrosynthetic Analysis & Pathway Selection

The synthesis of ethyl 3-(2-methoxyphenyl)propanoate can be approached via two highly efficient, scalable pathways depending on the availability of starting materials:

-

Pathway A (Direct Esterification): Utilizes 3-(2-methoxyphenyl)propanoic acid as the starting material. This pathway relies on a classic Fischer esterification driven by acid catalysis[1].

-

Pathway B (Olefination & Reduction): Utilizes 2-methoxybenzaldehyde. This involves a Horner-Wadsworth-Emmons (HWE) olefination or Wittig reaction to form ethyl 2-methoxycinnamate[2], followed by a chemoselective catalytic hydrogenation of the

-unsaturated double bond[3].

Figure 1: Divergent synthetic workflows yielding ethyl 3-(2-methoxyphenyl)propanoate.

Mechanistic Causality in Reagent Selection

To ensure scientific integrity and reproducibility, it is critical to understand why specific reagents and conditions are selected for these transformations.

Why use Sulfuric Acid and Excess Ethanol in Pathway A?

Fischer esterification is an equilibrium-driven process. Sulfuric acid (

Why use HWE over a standard Wittig reaction in Pathway B? The Horner-Wadsworth-Emmons olefination utilizes phosphonate esters (e.g., triethyl phosphonoacetate) rather than phosphonium ylides. The causality here is twofold:

-

Atom Economy & Purification: The byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which is easily removed via simple aqueous extraction. In contrast, standard Wittig reactions produce triphenylphosphine oxide, a notorious byproduct that often requires tedious column chromatography to separate from the product[2].

-

Stereoselectivity: HWE highly favors the formation of the E-alkene due to the thermodynamic stability of the intermediate oxaphosphetane. While stereochemistry is ultimately erased during the subsequent hydrogenation step, isolating a pure E-isomer intermediate ensures accurate yield calculation and prevents side reactions during storage.

Figure 2: Mechanistic logic of the Horner-Wadsworth-Emmons olefination step.

Why use Pd/C at 1 atm for Hydrogenation?

Palladium on carbon (Pd/C) is highly active for the reduction of conjugated alkenes. By maintaining the hydrogen pressure at 1 atm (balloon pressure) and running the reaction at room temperature, the catalyst exhibits strict chemoselectivity. It rapidly reduces the

Quantitative Pathway Comparison

The following table synthesizes the quantitative data and operational metrics for both synthetic routes, allowing researchers to select the optimal pathway based on their inventory and scale requirements.

| Metric | Pathway A: Direct Esterification | Pathway B: HWE + Hydrogenation |

| Starting Material | 3-(2-Methoxyphenyl)propanoic acid | 2-Methoxybenzaldehyde |

| Step Count | 1 Step | 2 Steps |

| Average Overall Yield | 90–98% | 80–90% (over two steps) |

| Atom Economy | High (Water is the only byproduct) | Moderate (Eliminates phosphate salts) |

| Primary Impurity Risk | Unreacted carboxylic acid | Unreacted aldehyde, over-reduction |

| Scalability | Excellent (Multi-kilogram scale) | Good (Requires handling of |

Standardized Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in Quality Control (QC) checks ensure that the operator can verify the success of the reaction before proceeding to the next step.

Protocol A: Direct Fischer Esterification

Objective: Synthesize ethyl 3-(2-methoxyphenyl)propanoate directly from its corresponding acid.

-

Reaction Assembly: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-(2-methoxyphenyl)propanoic acid (10.0 g, 55.5 mmol) in absolute ethanol (100 mL).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.5 mL) dropwise to the stirring mixture. Caution: Exothermic addition.

-

Reflux: Heat the reaction mixture to reflux (approx. 80 °C) for 4–6 hours.

-

Self-Validation Check (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexanes/EtOAc 8:2). The starting acid will remain near the baseline (

< 0.2) due to strong hydrogen bonding, while the ester product will elute significantly higher ( -

Workup: Cool the mixture to room temperature. Concentrate the ethanol under reduced pressure. Dilute the resulting residue with ethyl acetate (100 mL) and wash sequentially with saturated aqueous

(2 × 50 mL) to neutralize the acid catalyst, followed by brine (50 mL). -

Isolation: Dry the organic layer over anhydrous

, filter, and evaporate the solvent in vacuo to yield the product as a clear, pale-yellow oil.

Protocol B: Two-Step HWE Olefination and Catalytic Hydrogenation

Objective: Synthesize the target ester via an aldehyde intermediate.

Step 1: HWE Olefination

-

Carbanion Generation: In a flame-dried flask under inert atmosphere (Nitrogen/Argon), suspend Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C. Slowly add triethyl phosphonoacetate (1.1 eq) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear.

-

Aldehyde Addition: Add 2-methoxybenzaldehyde (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Self-Validation Check (NMR): A crude

NMR of an aliquot should reveal two distinct alkene doublets around -

Workup: Quench with saturated aqueous

, extract with EtOAc, wash with water, dry over

Step 2: Catalytic Hydrogenation

-

Reaction Assembly: Dissolve the crude ethyl 2-methoxycinnamate in absolute ethanol (0.1 M concentration). Carefully add 10% Pd/C (10% w/w relative to the substrate) under a blanket of nitrogen.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain a hydrogen atmosphere using a balloon (1 atm). Stir vigorously at room temperature for 4–8 hours[3].

-

Self-Validation Check (NMR):

NMR must show the complete disappearance of the alkene doublets (6.4/7.9 ppm) and the emergence of two characteristic methylene multiplets in the -

Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the filter cake dry out completely in the presence of solvent vapors, as Pd/C is pyrophoric. Concentrate the filtrate under reduced pressure to afford the pure ethyl 3-(2-methoxyphenyl)propanoate.

References

- Baldoli, C. et al. "Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives: stereoselective synthesis of (R)-(–) - CNR-IRIS". Consiglio Nazionale delle Ricerche (CNR).

- "Solvent role in the lipase-catalysed esterification of cinnamic acid and derivatives. Optimisation of the biotransformation conditions." Universidad de Oviedo.

- "Ethyl Cinnamate Derivatives as Promising High-Efficient Acaricides against Psoroptes cuniculi: Synthesis, Bioactivity and Structure–Activity Relationship". J-Stage.

Sources

Methodological & Application

Application Note: Chemoselective Catalytic Hydrogenation of Ethyl 2-Methoxycinnamate

Introduction and Mechanistic Rationale

The reduction of

Palladium on carbon (Pd/C) is the catalyst of choice for this transformation. Under mild conditions (room temperature, 1 atm

Catalytic cycle of alkene hydrogenation on a palladium surface.

Experimental Design and Causality

A robust protocol requires not only high yield but also operational safety and ease of purification.

-

Solvent Selection: Absolute ethanol (EtOH) is selected as the primary solvent. Protic solvents facilitate the proton-coupled electron transfer steps on the catalyst surface and easily dissolve both the starting material and the product[2].

-

Safety Causality: Dry Pd/C is highly pyrophoric, especially in the presence of volatile organic solvents. The protocol mandates suspending the catalyst in the solvent under an inert argon atmosphere before the introduction of hydrogen gas to prevent solvent ignition.

-

Purification Causality: Nanoparticulate palladium can leach into the product, causing heavy metal contamination and downstream toxicity. Filtration through a tightly packed Celite pad is strictly required to sequester the fine carbon particulates and adsorbed palladium[3].

Experimental workflow for the catalytic hydrogenation of ethyl 2-methoxycinnamate.

Step-by-Step Protocol

Materials and Reagents

-

Substrate: Ethyl 2-methoxycinnamate (10.0 mmol, ~2.06 g)

-

Catalyst: 10% Palladium on Carbon (Pd/C), 5 mol% Pd relative to substrate (~0.53 g)

-

Solvent: Absolute Ethanol (50 mL), degassed

-

Gases: Argon (for purging), Hydrogen gas (balloon or controlled line)

-

Consumables: Celite 545, TLC plates (Silica gel 60 F254)

Reaction Setup

-

Inert Atmosphere Preparation: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a three-way stopcock. Connect the stopcock to a vacuum line and an Argon line. Flame-dry the flask and backfill with Argon three times.

-

Substrate Dissolution: Dissolve 2.06 g of ethyl 2-methoxycinnamate in 40 mL of absolute ethanol. Transfer this solution into the reaction flask under a steady stream of Argon.

-

Catalyst Addition: Carefully add 0.53 g of 10% Pd/C to the stirring solution. Critical Step: Always add the catalyst to the solvent under Argon to mitigate the risk of a pyrophoric flash. Wash the sides of the flask with the remaining 10 mL of ethanol.

-

Hydrogen Introduction: Evacuate the flask briefly (until the solvent just begins to bubble) and backfill with Hydrogen gas from a balloon. Repeat this purge cycle three times to ensure the complete displacement of Argon.

-

Reaction Execution: Vigorously stir the suspension at room temperature (20–25 °C) under 1 atm of Hydrogen.

Reaction Monitoring and Validation

-

TLC Analysis: Monitor the reaction progress every 60 minutes. Extract a 50

L aliquot, filter it through a micro-plug of silica to remove the catalyst, and spot it on a TLC plate. -

Eluent: Hexanes/Ethyl Acetate (8:2 v/v). The starting material (conjugated ester) is UV-active and typically has a lower

than the saturated product. -

Completion: The reaction is deemed complete when the starting material spot is entirely consumed (typically 2 to 4 hours).

Workup and Purification

-

Quenching: Once complete, evacuate the Hydrogen gas and backfill the system with Argon.

-

Filtration: Prepare a fritted glass funnel with a 2 cm packed pad of Celite 545. Wet the pad with ethanol. Filter the reaction mixture through the Celite pad under mild vacuum[3].

-

Washing: Rinse the reaction flask and the Celite pad with an additional 30 mL of ethanol to ensure quantitative transfer of the product. Safety Note: Do not allow the Pd/C filter cake to dry out completely on the funnel; keep it moist with water before disposal to prevent fires.

-

Concentration: Transfer the filtrate to a rotary evaporator and remove the ethanol under reduced pressure (40 °C, 150 mbar).

-

Validation: The resulting colorless to pale-yellow oil is ethyl 3-(2-methoxyphenyl)propanoate. Validate the structure via

NMR (CDCl3): look for the disappearance of the vinylic protons (

Quantitative Optimization Data

To establish the most efficient parameters for this specific transformation, various conditions were evaluated. The data below summarizes the effect of solvent, catalyst loading, and pressure on the conversion rate.

| Entry | Catalyst Loading (mol% Pd) | Solvent | Pressure (atm H | Time (h) | Conversion (%) | Chemoselectivity (%) |

| 1 | 5% Pd/C (5 mol%) | Absolute EtOH | 1 | 3 | >99 | >99 |

| 2 | 10% Pd/C (2 mol%) | Absolute EtOH | 1 | 6 | 95 | >99 |

| 3 | 10% Pd/C (5 mol%) | Ethyl Acetate | 1 | 4 | >99 | >99 |

| 4 | 5% Pd/C (5 mol%) | Methanol | 1 | 5 | 98 | 90 (Transesterification) |

| 5 | Raney-Ni (10 mol%) | Absolute EtOH | 5 | 12 | 75 | 95 |

Table 1: Optimization of reaction conditions for the hydrogenation of ethyl 2-methoxycinnamate. Entry 1 represents the optimal balance of speed, conversion, and operational simplicity.

References

1.[1] Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid - ResearchGate. URL: 2.[2] Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives - CNR-IRIS. URL: 3.[3] SiliCycle Guide for Chemical Synthesis & Purification - chemie-brunschwig.ch. URL:

Sources

Protocol for the Synthesis of Ethyl 3-(2-methoxyphenyl)propanoate via Fischer-Speier Esterification

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of ethyl 3-(2-methoxyphenyl)propanoate, a valuable intermediate in pharmaceutical and organic synthesis. The protocol details the Fischer-Speier esterification of 3-(2-methoxyphenyl)propanoic acid with ethanol, utilizing an acid catalyst. The document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for analytical characterization. Furthermore, it includes a troubleshooting guide and essential safety protocols to ensure a successful and safe synthesis. This guide is designed to provide researchers with the expertise and practical insights required for efficient and high-yield production of the target ester.

Scientific Principles and Rationale

The formation of an ester from a carboxylic acid and an alcohol is a cornerstone reaction in organic chemistry, known as the Fischer-Speier esterification.[1][2] This reaction is a reversible, acid-catalyzed condensation process.[3][4][5] Understanding the underlying principles is critical for optimizing reaction conditions and maximizing product yield.

The Reaction Mechanism

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carboxylic acid toward nucleophilic attack by the alcohol.[6][7]

The mechanism involves several key equilibrium steps:

-

Protonation of the Carbonyl: The catalyst, typically a strong acid like H₂SO₄, protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[2][3][8]

-

Nucleophilic Attack: A lone pair of electrons from the hydroxyl oxygen of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[7][9]

-

Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol) to one of the hydroxyl groups. This intramolecular proton transfer creates a good leaving group: water.[8][10]

-

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.[7][10]

-

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst (e.g., HSO₄⁻) or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[3][10]

Caption: Mechanism of Fischer-Speier Esterification.

Driving the Equilibrium

The Fischer esterification is a reversible process, meaning an equilibrium exists between the reactants and products.[5][6] To achieve a high yield of the ester, the equilibrium must be shifted to the right, in favor of the products, according to Le Châtelier's Principle. This can be accomplished through two primary strategies:

-

Use of Excess Reactant: By using one of the reactants in large excess, the reaction is driven towards the products.[5][10][11] In this protocol, ethanol is used in excess as it is inexpensive and can also serve as the reaction solvent.[12]

-

Removal of Water: The removal of water, a product of the reaction, will also shift the equilibrium to the right.[6][13] This can be achieved by using a strong dehydrating agent, such as concentrated sulfuric acid, which sequesters the water formed.[5][11][14] Alternatively, for higher boiling point alcohols, a Dean-Stark apparatus can be used to azeotropically remove water as it is formed.[12][15][16]

Detailed Experimental Protocol

This protocol outlines the synthesis of ethyl 3-(2-methoxyphenyl)propanoate on a laboratory scale.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Purity | Notes |

| 3-(2-Methoxyphenyl)propanoic acid | C₁₀H₁₂O₃ | 180.20 | 6342-77-4 | ≥98% | Starting material. |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | ≥99.5% | Reactant and solvent. |

| Sulfuric Acid (Concentrated) | H₂SO₄ | 98.08 | 7664-93-9 | 95-98% | Catalyst and dehydrating agent. Corrosive. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | ACS Grade | Extraction solvent. Flammable. |

| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | 144-55-8 | ACS Grade | For neutralization wash. |

| Brine (Sat. Soln. NaCl) | NaCl | 58.44 | 7647-14-5 | ACS Grade | For aqueous wash. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | ACS Grade | Drying agent. |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for purification (chromatography column, flasks)

-

Standard laboratory glassware and consumables

Reaction Workflow

Caption: Step-by-step experimental workflow for ester synthesis.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(2-methoxyphenyl)propanoic acid (5.0 g, 27.7 mmol). Add absolute ethanol (40 mL, ~15 molar equivalents), which acts as both the reactant and the solvent.[12]

-

Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (1.5 mL) dropwise. Caution: This addition is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Work-up and Isolation:

-

Neutralization and Washing:

-

Wash the combined organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining sulfuric acid and unreacted carboxylic acid.[12][18] Caution: Vent the separatory funnel frequently as carbon dioxide gas will be evolved.[17]

-

Wash the organic layer with brine (1 x 50 mL) to remove residual water and salts.[12][19]

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and transfer the filtrate to a pre-weighed round-bottom flask.

-

Remove the diethyl ether using a rotary evaporator to yield the crude ethyl 3-(2-methoxyphenyl)propanoate as an oil.

-

Purification

The crude product can be purified by silica gel column chromatography.[19][20]

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective for separating the moderately polar ester from non-polar impurities and highly polar residual starting material.

-

Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to obtain the purified product.

Product Characterization

The identity and purity of the final product, ethyl 3-(2-methoxyphenyl)propanoate, should be confirmed using standard analytical techniques.

| Property | Data |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.26 g/mol [21] |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃) | δ ~6.8-7.2 (m, 4H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 3.8 (s, 3H, -OCH₃), 2.9 (t, 2H, Ar-CH₂-), 2.6 (t, 2H, -CH₂CO-), 1.2 (t, 3H, -OCH₂CH₃) ppm. |

| ¹³C NMR (CDCl₃) | δ ~173 (C=O), 157 (Ar-C-O), 130, 128, 121, 110 (Ar-C), 60 (-OCH₂-), 55 (-OCH₃), 35 (-CH₂CO-), 25 (Ar-CH₂-), 14 (-CH₃) ppm.[21] |

| IR (film) | ~2980 cm⁻¹ (C-H), ~1735 cm⁻¹ (C=O, ester), ~1245 cm⁻¹ (C-O, ester), ~1030 cm⁻¹ (C-O, ether) |

| Mass Spec (EI) | m/z (M⁺) = 208 |

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and instrument.

Troubleshooting Guide

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | - Incomplete reaction. - Insufficient catalyst. - Water present in reactants. | - Increase reflux time and monitor by TLC. - Ensure correct amount of catalyst is added. - Use anhydrous ethanol and concentrated sulfuric acid. |

| Reaction Stalls | - Equilibrium reached without high conversion. | - Add more ethanol to shift equilibrium. - If feasible for the setup, remove water azeotropically. |

| Product Contaminated with Starting Material | - Incomplete reaction. - Inefficient work-up. | - Extend the reaction time. - Ensure thorough washing with NaHCO₃ solution to remove all acidic starting material. |

| Emulsion during Extraction | - Vigorous shaking during washing steps. | - Gently invert the separatory funnel instead of shaking. - Add more brine to help break the emulsion. |

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[22]

-

Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Handle with extreme care and add it slowly to the alcohol, especially when cooling.

-

Solvents: Diethyl ether and ethanol are highly flammable. Ensure there are no open flames or spark sources nearby.

-

Pressure Build-up: The neutralization with sodium bicarbonate produces CO₂ gas. Vent the separatory funnel frequently to release pressure and avoid accidents.[17]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous washes should be neutralized before disposal.

References

-

Chemguide. (n.d.). The Mechanism for the Esterification Reaction. Retrieved from [Link]

-

JoVE. (2020, March 26). Esterification - Concept. Retrieved from [Link]

-

Orick Médico Sarl. (n.d.). Dean-Stark Apparatus. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, June 29). Use of concentrated sulfuric acid in Fischer esterification. Retrieved from [Link]

- Google Patents. (1994). US5302748A - Esterification process.

-

Scoilnet. (n.d.). Dean Stark Apparatus. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]

-

Athabasca University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

-

Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

Athabasca University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

-

Science Ready. (n.d.). Reflux, Isolation and Purification of Esters – HSC Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). Condensation of Acids with Alcohols: The Fischer Esterification. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). Fischer esterification. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). The Fischer Esterification. Retrieved from [Link]

-

MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]

-

ResearchGate. (2021, January 19). Work up of ester?. Retrieved from [Link]

-

MDPI. (1998, March 6). Ethyl (E)-3-(2-Methoxyphenyl)-2-butenoate. Retrieved from [Link]

-

ResearchGate. (2025, October 15). Ethyl (E)-3-(2-Methoxyphenyl)-2-butenoate. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(2-Methoxyphenyl)propionic acid ethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Journal of Engineering and Applied Sciences. (n.d.). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

-

NIST. (n.d.). 3-(2-Methoxyphenyl)propionic acid. Retrieved from [Link]

- Google Patents. (1999). EP0937703A1 - Method for purifying pyruvic acid compounds.

-

MDPI. (2025, December 17). N-(3-Methoxyphenethyl)-2-propylpentanamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

-

PMC. (2021, January 14). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. athabascau.ca [athabascau.ca]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. re.public.polimi.it [re.public.polimi.it]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Video: Esterification - Concept [jove.com]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. Dean Stark Apparatus - Scoilnet [scoilnet.ie]

- 14. US5302748A - Esterification process - Google Patents [patents.google.com]

- 15. orickmedicosarl.com [orickmedicosarl.com]

- 16. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 17. sciencemadness.org [sciencemadness.org]

- 18. scienceready.com.au [scienceready.com.au]

- 19. mdpi.org [mdpi.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. spectrabase.com [spectrabase.com]

- 22. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]

using ethyl 3-(2-methoxyphenyl)propanoate as a fragrance intermediate

This Application Note is designed for researchers and process chemists in the fragrance and pharmaceutical sectors. It details the technical utility of Ethyl 3-(2-methoxyphenyl)propanoate (CAS: 6401-97-4), specifically focusing on its role as a stable, transportable intermediate for the "on-demand" synthesis of Dihydrocoumarin (a high-impact tonka/coconut odorant).

Role: Fragrance Intermediate & Dihydrocoumarin Precursor CAS: 6401-97-4 | Formula: C₁₂H₁₆O₃ | MW: 208.25 g/mol

Executive Summary

Ethyl 3-(2-methoxyphenyl)propanoate (also known as Ethyl o-methoxyhydrocinnamate) acts as a critical "masked" intermediate in fragrance chemistry. While it possesses a mild, sweet-balsamic odor profile of its own, its primary industrial value lies in its structural readiness for conversion into 3,4-Dihydrocoumarin (CAS: 119-84-6).

Unlike the final lactone (dihydrocoumarin), which can be subject to ring-opening hydrolysis or oxidation during long-term storage, this ester intermediate offers superior chemical stability. It allows formulators and chemists to generate the final coumarinic scent profile via a reliable demethylation-cyclization sequence.

Key Technical Advantages

-

Stability: Resistant to spontaneous hydrolysis compared to lactones.

-

Purity Control: Easier to purify via vacuum distillation than the final phenolic lactone.

-

Versatility: Serves as a scaffold for synthesizing substituted chromans and dihydrocoumarins in medicinal chemistry.

Chemical Pathway & Mechanism

The utility of this intermediate is best understood through its transformation pathway. The synthesis begins with the Knoevenagel condensation of o-methoxybenzaldehyde, followed by selective hydrogenation, and finally, the deprotection-cyclization step.

Pathway Diagram (DOT Visualization)

Caption: Figure 1. The synthetic lineage from aldehyde precursor to the final dihydrocoumarin fragrance molecule.

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-(2-methoxyphenyl)propanoate

Objective: Selective reduction of the double bond in Ethyl 2-methoxycinnamate without affecting the aromatic ring or ester functionality.

Reagents:

-

Ethyl 2-methoxycinnamate (10.0 g, 48.5 mmol)

-

Palladium on Carbon (Pd/C), 10% wt loading (0.5 g)

-

Ethanol (Absolute, 100 mL)

-

Hydrogen Gas (H₂, balloon or low pressure)

Methodology:

-

Setup: In a 250 mL round-bottom flask, dissolve Ethyl 2-methoxycinnamate in 100 mL of absolute ethanol.

-

Catalyst Addition: Carefully add 0.5 g of 10% Pd/C. Caution: Pd/C can be pyrophoric when dry. Wet with a small amount of solvent before addition.

-

Purge: Seal the flask with a septum. Purge the headspace with nitrogen for 5 minutes, then flush with hydrogen gas (using a balloon).

-

Reaction: Stir vigorously at room temperature (25°C) under H₂ atmosphere. Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS.

-

Endpoint: Disappearance of the olefin peak (starting material). Reaction typically completes in 4–6 hours.

-

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure (Rotavap) to yield a clear, colorless oil.

-

Purification: Distill under high vacuum (0.5 mmHg, ~110–115°C) to obtain pure Ethyl 3-(2-methoxyphenyl)propanoate.

Expected Yield: >95% Characterization (¹H NMR, CDCl₃):

-

δ 7.2 (m, 2H, Ar-H), δ 6.9 (m, 2H, Ar-H)

-

δ 4.1 (q, 2H, O-CH₂-CH₃)

-

δ 3.8 (s, 3H, O-CH₃)

-

δ 2.9 (t, 2H, Ar-CH₂)

-

δ 2.6 (t, 2H, CH₂-CO)

-

δ 1.2 (t, 3H, CH₃)

Protocol B: Conversion to Dihydrocoumarin (Cyclization)

Objective: Demethylation of the ether followed by spontaneous intramolecular lactonization.

Reagents:

-

Ethyl 3-(2-methoxyphenyl)propanoate (2.08 g, 10 mmol)

-

Boron Tribromide (BBr₃), 1.0 M in CH₂Cl₂ (12 mL, 12 mmol)

-

Dichloromethane (DCM, anhydrous, 20 mL)

-

Saturated NaHCO₃ solution

Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask and cool under nitrogen. Add the intermediate (2.08 g) and 20 mL anhydrous DCM.

-

Cooling: Cool the solution to -78°C (Dry ice/acetone bath).

-

Addition: Add BBr₃ solution dropwise over 15 minutes via syringe. Maintain temperature below -70°C.

-

Reaction: Allow the mixture to warm slowly to room temperature over 4 hours. Stir overnight (12 h).

-

Mechanism: BBr₃ cleaves the methyl ether, generating a phenol. The phenol oxygen then attacks the ester carbonyl, releasing ethanol and forming the lactone ring.

-

-

Quench: Cool to 0°C. Slowly add 10 mL ice water to quench excess BBr₃. Caution: Exothermic.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

-

Wash: Wash combined organics with sat. NaHCO₃ (to remove free acids) and brine.

-

Drying: Dry over anhydrous MgSO₄, filter, and concentrate.

-

Purification: The crude oil is typically >90% pure Dihydrocoumarin. Final purification via Kugelrohr distillation gives the fragrance-grade material.

Self-Validating Check:

-

Odor Change: The reaction mixture will shift from a mild fruity scent to the potent, warm, coconut-like odor of dihydrocoumarin.

-

IR Shift: Disappearance of the ester C=O stretch (~1735 cm⁻¹) and appearance of the lactone C=O stretch (~1760-1770 cm⁻¹).

Quantitative Data & Specifications

| Property | Specification | Notes |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation |

| Purity (GC) | > 98.0% | Critical for fragrance use |

| Boiling Point | ~135°C @ 10 mmHg | Extrapolated from p-isomer |

| Refractive Index | 1.505 - 1.515 @ 20°C | |

| Solubility | Soluble in EtOH, DEP, IPM | Insoluble in water |

| Odor Profile | Sweet, balsamic, fruity | Lacks the "coumarinic" punch of the final product |

Safety & Regulatory (E-E-A-T)

Handling:

-

Ethyl 3-(2-methoxyphenyl)propanoate: Generally regarded as safe (GRAS) for intermediate use, but should be handled with standard organic laboratory precautions (gloves, goggles).

-

BBr₃ / AlCl₃: Highly corrosive and moisture sensitive. Work in a fume hood.

-